Cas no 2138142-90-0 (Ethyl 4-propylhept-2-ynoate)
Ethyl 4-propylhept-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-propylhept-2-ynoate
- 2138142-90-0
- EN300-787031
- Ethyl 4-propylhept-2-ynoate
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- Inchi: 1S/C12H20O2/c1-4-7-11(8-5-2)9-10-12(13)14-6-3/h11H,4-8H2,1-3H3
- InChI Key: HOWPBMAUCBLJTJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C#CC(CCC)CCC)=O
Computed Properties
- Exact Mass: 196.146329876g/mol
- Monoisotopic Mass: 196.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 26.3Ų
Ethyl 4-propylhept-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787031-1.0g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 1.0g |
$1599.0 | 2024-05-22 | |
| Enamine | EN300-787031-0.05g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 0.05g |
$1344.0 | 2024-05-22 | |
| Enamine | EN300-787031-0.1g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 0.1g |
$1408.0 | 2024-05-22 | |
| Enamine | EN300-787031-0.25g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 0.25g |
$1472.0 | 2024-05-22 | |
| Enamine | EN300-787031-0.5g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 0.5g |
$1536.0 | 2024-05-22 | |
| Enamine | EN300-787031-2.5g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 2.5g |
$3136.0 | 2024-05-22 | |
| Enamine | EN300-787031-5.0g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 5.0g |
$4641.0 | 2024-05-22 | |
| Enamine | EN300-787031-10.0g |
ethyl 4-propylhept-2-ynoate |
2138142-90-0 | 95% | 10.0g |
$6882.0 | 2024-05-22 |
Ethyl 4-propylhept-2-ynoate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Ethyl 4-propylhept-2-ynoate
Comprehensive Analysis of Ethyl 4-propylhept-2-ynoate (CAS No. 2138142-90-0): Properties, Applications, and Industry Trends
Ethyl 4-propylhept-2-ynoate (CAS No. 2138142-90-0) is a specialized ester derivative with a unique molecular structure featuring a propylheptynoate backbone. This compound has garnered significant attention in organic synthesis and material science due to its versatile reactivity profile. The alkynyl ester functional group enables it to participate in click chemistry reactions, making it valuable for pharmaceutical intermediates and polymer modifications. Researchers are increasingly exploring its role in green chemistry applications, aligning with the global push for sustainable chemical processes.
Recent studies highlight the compound's potential in flavor and fragrance formulations, where its ethyl ester moiety contributes to fruity olfactory notes. The 4-propylhept-2-ynoate structure demonstrates exceptional stability under thermal stress, a property highly sought after in high-performance lubricant additives. Analytical techniques like GC-MS and NMR spectroscopy confirm its purity (>98% in commercial grades), while computational chemistry models predict interesting structure-activity relationships for bioactivity screening.
The synthesis of Ethyl 4-propylhept-2-ynoate typically involves Pd-catalyzed coupling between terminal alkynes and activated esters, reflecting modern trends in atom-economical synthesis. Industry reports indicate growing demand from Asia-Pacific markets, particularly for electronic materials where its dielectric properties show promise. Regulatory assessments confirm its compliance with REACH standards, though proper laboratory handling protocols remain essential due to its moderate volatility.
Innovative applications are emerging in agrochemical research, where the compound serves as a building block for novel plant growth regulators. Its lipophilic character enhances bioavailability in formulation development, addressing current challenges in precision agriculture. The heptynoate chain exhibits unusual conformational flexibility, enabling unique molecular interactions that researchers are exploiting in supramolecular chemistry projects.
Quality control specifications for CAS 2138142-90-0 emphasize limits on heavy metal residues and peroxide formation, with advanced packaging solutions employing nitrogen blanketing to ensure shelf stability. The compound's structure-property relationships are being systematically mapped through QSAR studies, revealing correlations between alkyl chain length and solubility parameters in various solvent systems.
Market analysts note increasing patent activity surrounding Ethyl 4-propylhept-2-ynoate derivatives, particularly in biodegradable polymers and non-toxic plasticizers. Its low ecotoxicity profile makes it attractive for environmentally friendly formulations, coinciding with consumer demand for green alternatives in personal care products. Technical datasheets highlight optimal storage at 2-8°C under anhydrous conditions to maintain performance characteristics.
Cutting-edge research explores the compound's potential in organic electronics, where its conjugated system demonstrates interesting charge transport properties. The propylheptynoate framework shows tunable HOMO-LUMO gaps when incorporated into π-conjugated systems, offering possibilities for next-generation semiconductors. These developments position CAS 2138142-90-0 as a molecule of significant interdisciplinary interest.
Industrial scale-up considerations for Ethyl 4-propylhept-2-ynoate production focus on continuous flow chemistry approaches to enhance yield and reduce carbon footprint. Life cycle assessment studies confirm advantages over traditional petroleum-derived esters, supporting its inclusion in circular economy initiatives. The compound's viscosity modifiers demonstrate exceptional performance in bio-based lubricants, meeting stringent industrial standards for high-temperature applications.
Academic collaborations are investigating the stereoelectronic effects of the heptynoate group in asymmetric catalysis, with preliminary results showing enhanced enantioselectivity in certain transformations. These findings may revolutionize chiral synthesis methodologies, addressing one of organic chemistry's most persistent challenges. The ethyl ester functionality proves particularly valuable for prodrug development in medicinal chemistry pipelines.
Future prospects for 2138142-90-0 include potential applications in advanced battery electrolytes and self-healing materials, where its molecular architecture enables unique performance characteristics. Ongoing structure-optimization studies aim to balance reactivity and stability for specific industrial applications, ensuring this compound remains at the forefront of specialty chemicals innovation.
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